Conformational Preorganization: Helical Induction by (S)-2-Methylaspartic Acid
Direct comparative study of model 16-mer peptides reveals the unique conformational directing effects of α-methyl aspartic acid. The peptide containing (S)-α-methyl-Asp (i.e., L-configuration) exhibits a markedly different pH-dependent helicity profile compared to its (R)-diastereomer, and both are distinct from peptides containing unsubstituted L-Asp or the classic helix-promoting residue Aib (α-aminoisobutyric acid) [1]. At pH 2, the (R)-diastereomer shows a dramatic increase in helicity, while the (S)-diastereomer, which corresponds to the stereochemistry of the target compound Fmoc-α-methyl-L-aspartic acid, is predominantly unordered under these acidic conditions [1]. This demonstrates a chirality-dependent, programmable conformational behavior that is not achievable with standard, flexible aspartic acid.
| Evidence Dimension | Helix Content (Aqueous Solution, pH 2, 1°C) |
|---|---|
| Target Compound Data | Predominantly unordered conformation (for diastereomeric peptide containing (S)-2-methylaspartic acid) |
| Comparator Or Baseline | Peptide with (R)-2-methylaspartic acid: 'dramatic increase in helicity' compared to pH 7; Peptide with unsubstituted L-Asp (4): Lowest overall helicity (4 < 3 ≈ 2 < 1 at pH 7); Peptide with Aib (3): Lower helicity than (R)-diastereomer at pH 2 |
| Quantified Difference | Helicity order (pH 7): 4 (L-Asp) < 3 (Aib) ≈ 2 (S-α-MeAsp) < 1 (R-α-MeAsp); at pH 2: 2 (S-α-MeAsp) becomes unordered, while 1 (R-α-MeAsp) helicity dramatically increases and exceeds Aib-induced helicity. |
| Conditions | Ac-Tyr-Xaa-Yaa-Zaa-Ala-Lys-Glu-Ala-Ala-Glu-Lys-Ala-Zaa-Yaa-Xaa-Lys-NH2 (Xaa-Yaa-Zaa = Ala-Ala-(R)-Asp(2-Me), 1; Ala-Ala-(S)-Asp(2-Me), 2; Ala-Aib-Asp, 3; Ala-Ala-Asp, 4). Circular Dichroism (CD) spectroscopy in aqueous solution at 1°C, neutral and acidic (pH 2) conditions. |
Why This Matters
This evidence confirms that Fmoc-α-methyl-L-aspartic acid is not a generic helix stabilizer; it provides a chirality-dependent, pH-sensitive conformational switch, enabling precise control over peptide secondary structure for designing stimuli-responsive biomaterials or tuning biological activity.
- [1] Altmann, K.-H., Altmann, E., & Mutter, M. (1992). Conformational Studies on Peptides Containing Enantiomeric α-Methyl α-Amino Acids - Part I - Differential Conformational Properties of (R)- and (S)-2-Methylaspartic Acid. Helvetica Chimica Acta, 75(4), 1198-1210. View Source
